molecular formula C8H13ClN2O2S B1383419 4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride CAS No. 1798707-11-5

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1383419
CAS No.: 1798707-11-5
M. Wt: 236.72 g/mol
InChI Key: QKDUSUJQSVQXHE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride is an organic compound that features a benzene ring substituted with an aminomethyl group, a methyl group, and a sulfonamide group The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Scientific Research Applications

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position relative to the sulfonamide group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formylation: The amino group is formylated using formaldehyde under acidic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled nitration and reduction steps.

    Continuous Flow Systems: Employing continuous flow systems for efficient formylation and hydrochloride formation.

    Purification: Implementing purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving basic or neutral pH.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Cellular Uptake: The compound may be taken up by cells through specific transporters, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzenesulfonamide: Lacks the methyl group, resulting in different chemical properties.

    3-Methylbenzenesulfonamide: Lacks the aminomethyl group, affecting its reactivity and applications.

    4-(Aminomethyl)-2-methylbenzenesulfonamide: Positional isomer with different steric and electronic effects.

Uniqueness

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it particularly useful in medicinal chemistry and organic synthesis, where such properties are desirable.

Properties

IUPAC Name

4-(aminomethyl)-3-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-6-4-8(13(10,11)12)3-2-7(6)5-9;/h2-4H,5,9H2,1H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDUSUJQSVQXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798707-11-5
Record name 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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